molecular formula C10H9ClO2 B14112899 Methyl (E)-3-(3-chlorophenyl)acrylate

Methyl (E)-3-(3-chlorophenyl)acrylate

Cat. No.: B14112899
M. Wt: 196.63 g/mol
InChI Key: QCCTYRQOMYMCCU-UHFFFAOYSA-N
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Description

Methyl (E)-3-(3-chlorophenyl)acrylate is an organic compound with the molecular formula C10H9ClO2 It is an ester derived from the reaction of methanol and (E)-3-(3-chlorophenyl)acrylic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl (E)-3-(3-chlorophenyl)acrylate can be synthesized through the esterification of (E)-3-(3-chlorophenyl)acrylic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl (E)-3-(3-chlorophenyl)acrylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chlorine atom on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: 3-(3-chlorophenyl)acrylic acid.

    Reduction: Methyl (E)-3-(3-chlorophenyl)propanoate.

    Substitution: Various substituted phenylacrylates depending on the nucleophile used.

Scientific Research Applications

Methyl (E)-3-(3-chlorophenyl)acrylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be utilized in the study of enzyme-catalyzed reactions involving esters.

    Industry: Used in the production of polymers and other materials with desirable properties.

Mechanism of Action

The mechanism by which methyl (E)-3-(3-chlorophenyl)acrylate exerts its effects depends on the specific reaction or application. In general, the ester group can undergo hydrolysis to release the corresponding acid and alcohol. The chlorine atom on the phenyl ring can influence the reactivity and selectivity of the compound in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (E)-3-phenylacrylate
  • Methyl (E)-3-(4-chlorophenyl)acrylate
  • Methyl (E)-3-(2-chlorophenyl)acrylate

Uniqueness

Methyl (E)-3-(3-chlorophenyl)acrylate is unique due to the position of the chlorine atom on the phenyl ring, which can significantly affect its chemical reactivity and the types of reactions it undergoes. This positional isomerism can lead to differences in physical properties and applications compared to its analogs.

Biological Activity

Methyl (E)-3-(3-chlorophenyl)acrylate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and material science. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C10H9ClO2
  • Structural Features : The compound features an acrylate functional group with a chlorophenyl substituent, characterized by a double bond in the E configuration, indicating that the higher priority substituents are on opposite sides of the double bond.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of chlorine enhances its binding affinity, potentially increasing its specificity towards biological targets. The acrylate moiety allows for participation in chemical reactions that lead to the formation of active intermediates with biological effects.

1. Antiviral Activity

Recent studies have demonstrated that derivatives of this compound exhibit antiviral properties. For example, in vitro assays revealed that certain substituted analogs could inhibit the replication of viruses such as Chikungunya virus (CHIKV). The antiviral activity was assessed at a concentration of 20 µM, showing varying degrees of efficacy depending on the specific substitutions on the phenyl ring .

2. Cytotoxicity Studies

Cytotoxicity assays performed on Vero E6 cells indicated that some derivatives were highly cytotoxic, with cell viability dropping below 50% at certain concentrations. For instance, one derivative exhibited a cell viability of only 41.5% after 48 hours at a concentration of 20 µM. In contrast, other derivatives maintained higher cell viability while still demonstrating antiviral activity .

Data Table: Biological Activity Summary

CompoundActivity TypeConcentration (µM)Cell Viability (%)Inhibition (%)
LQM328Antiviral2075.533.1
LQM331Antiviral20>900
LQM334Antiviral40>9581.1
LQM329Cytotoxic2041.5-

Case Study 1: Antiviral Evaluation

In a study evaluating the antiviral efficacy of various acrylamide derivatives related to this compound, researchers found that modifying the position of chlorine atoms significantly affected both cytotoxicity and viral inhibition rates. For instance, shifting chlorine from position 3 to position 4 resulted in a non-cytotoxic compound that was inactive against CHIKV, while retaining it at position 3 led to improved antiviral properties .

Case Study 2: Structure-Activity Relationship (SAR)

A detailed structure-activity relationship analysis highlighted how different substituents on the phenyl ring influenced both cytotoxicity and antiviral activity. Compounds with electron-withdrawing groups showed enhanced biological activity compared to those with electron-donating groups. This insight is crucial for designing more effective therapeutic agents based on this compound .

Properties

IUPAC Name

methyl 3-(3-chlorophenyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO2/c1-13-10(12)6-5-8-3-2-4-9(11)7-8/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCCTYRQOMYMCCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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